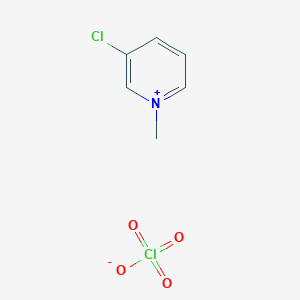

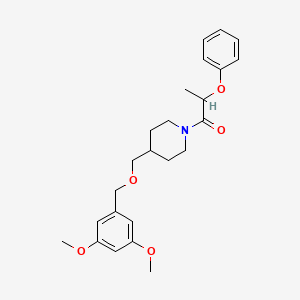

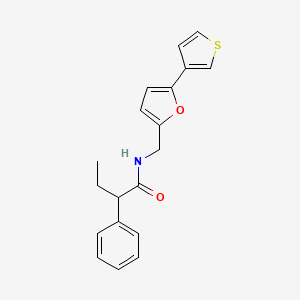

![molecular formula C19H28N2O4 B2886409 tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate CAS No. 888944-34-1](/img/structure/B2886409.png)

tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . It’s likely used as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate”, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

This chemical is an important intermediate in the synthesis of pharmacologically active compounds. For instance, it serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized through steps including acylation, sulfonation, and substitution, with optimizations leading to a total yield of 20.2% (Min Wang et al., 2015). Another study focuses on synthesizing a compound crucial for Vandetanib, starting with 4-piperidinecarboxylate and achieving a total yield of 70.6% (Zhuang Wei et al., 2010).

Role in Asymmetric Synthesis

The compound is also involved in asymmetric synthesis processes, such as the production of enantiomerically pure compounds that are significant in the development of drugs with specific stereochemical configurations. For example, an efficient synthesis method for a novel D-lysine analogue with a piperidine skeleton was developed, illustrating the compound's role in constructing stereochemically complex structures (Pablo Etayo et al., 2008).

Applications in Medicinal Chemistry

In medicinal chemistry, tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate serves as a building block for synthesizing various biologically active compounds, including those with potential anticancer properties or those targeting specific receptors. A study describes its role in synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a crucial intermediate for creating crizotinib, a treatment for certain cancers (D. Kong et al., 2016).

Role in Targeted Therapy Development

Furthermore, the compound's derivatives have been explored for their potential in developing targeted therapies, such as the synthesis of novel intermediates for small molecule anticancer drugs, highlighting the compound's versatility and importance in research aiming at novel therapeutic agents (Binliang Zhang et al., 2018).

Contribution to Structural and Functional Analysis

Its derivatives are also subjects of structural and functional analysis, contributing to the understanding of molecular interactions and stability, which is crucial for designing more effective drugs. Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds have provided insights into their crystal structures and potential applications in drug design (C. Didierjean et al., 2004).

Mécanisme D'action

Mode of Action

It is known that the compound is a key intermediate in the synthesis of vandetanib , a medication used for the treatment of certain types of cancer. Vandetanib works by inhibiting the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), thereby preventing the growth and spread of cancer cells.

Biochemical Pathways

The compound is involved in the synthesis of Vandetanib, which affects multiple biochemical pathways. Vandetanib primarily inhibits the tyrosine kinase activity of VEGFR and EGFR, disrupting the signaling pathways that promote cell proliferation and angiogenesis .

Result of Action

Vandetanib, the final product, inhibits the growth and spread of cancer cells by blocking the activity of vegfr and egfr .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and reactivity during the synthesis process .

Propriétés

IUPAC Name |

tert-butyl 4-[(4-methoxycarbonylphenyl)methylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-16(10-12-21)20-13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16,20H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQNQPDICYOBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

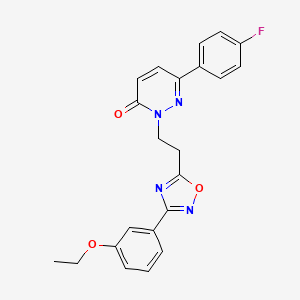

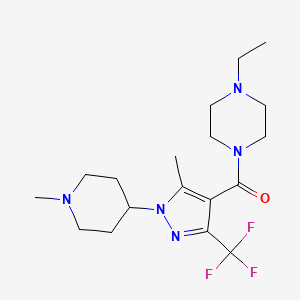

![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)

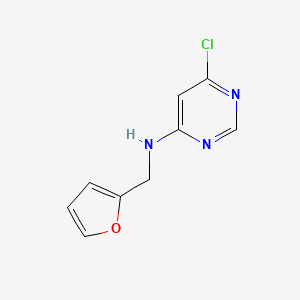

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)

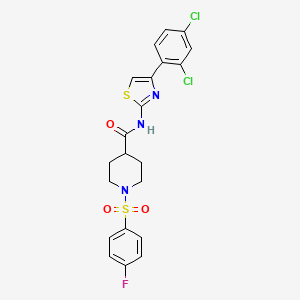

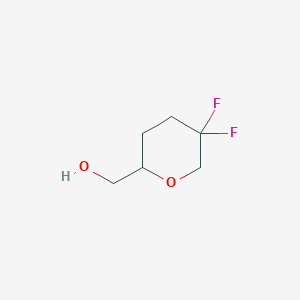

![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)

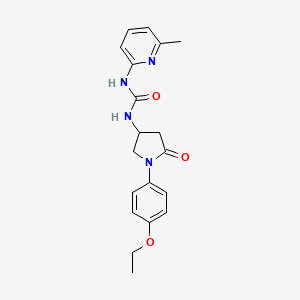

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)